N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a naphthyridine core, and a carboxamide group
Preparation Methods
The synthesis of N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting with the construction of the naphthyridine core. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: : The naphthyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,8-diaminonaphthalene derivative.
Introduction of the Furan Moiety: : The furan ring is introduced via a nucleophilic substitution reaction, where the furan-2-ylmethyl group is attached to the naphthyridine core.
Oxidation and Carboxamide Formation: : The final steps involve the oxidation of the intermediate compound to introduce the oxo group and the subsequent formation of the carboxamide group.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed to convert the oxo group to a hydroxyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can introduce various substituents onto the naphthyridine core, using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are diverse, ranging from hydroxylated derivatives to substituted naphthyridines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research has explored its use as a therapeutic agent, particularly in targeting specific cellular pathways and receptors.
Industry: : Its unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific structural features. Similar compounds include other naphthyridine derivatives and furan-containing molecules. These compounds may share some biological activities but differ in their chemical properties and applications. Examples of similar compounds include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: : Used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Furan, 2-(2-furanylmethyl)-5-methyl-: : A related furan derivative with distinct chemical properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-13-10(4-2-6-16-13)8-12(15(18)20)14(19)17-9-11-5-3-7-21-11/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNSUCPFSDBUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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